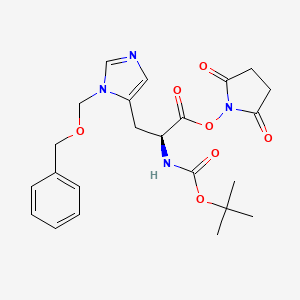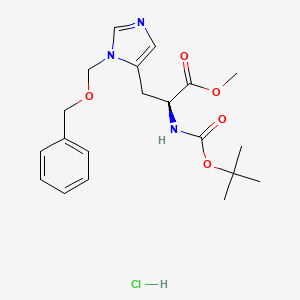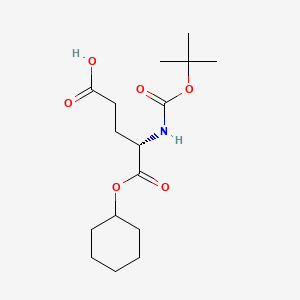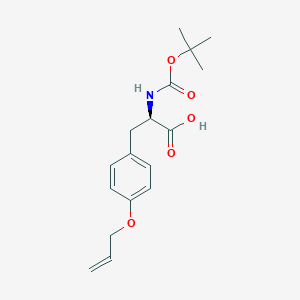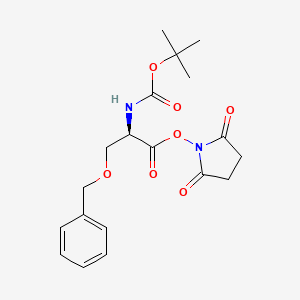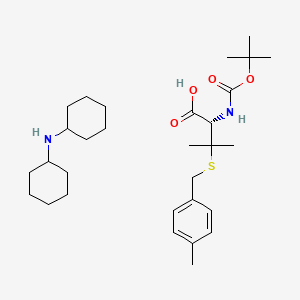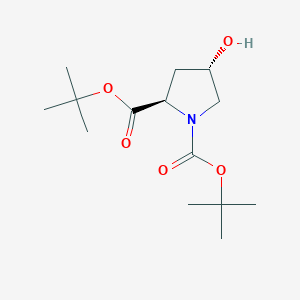![molecular formula C31H31NO4S B613762 Glicina, N-[1-(2,4-dimetoxi fenil)-2-[(trifenilmetil)tio]etil]- CAS No. 823829-31-8](/img/structure/B613762.png)
Glicina, N-[1-(2,4-dimetoxi fenil)-2-[(trifenilmetil)tio]etil]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- is a useful research compound. Its molecular formula is C31H31NO4S and its molecular weight is 513.652. The purity is usually 98%.
BenchChem offers high-quality Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Función en la síntesis de proteínas
La glicina es el aminoácido proteinogénico de menor peso molecular, que alberga un átomo de hidrógeno como cadena lateral {svg_1}. Sirve como bloque de construcción para proteínas y es necesaria para múltiples vías metabólicas {svg_2}.
Regulación de la vía metabólica
La glicina participa en la regulación del metabolismo de un carbono {svg_3}. Esta vía metabólica es esencial para la síntesis de una variedad de biomoléculas importantes.
Síntesis de glutatión
La glicina desempeña un papel crucial en la síntesis de glutatión {svg_4}. El glutatión es un antioxidante importante que ayuda a prevenir el daño a los componentes celulares causado por especies reactivas de oxígeno como los radicales libres y los peróxidos.
Propiedades antiinflamatorias
La glicina se ha estudiado por sus efectos antiinflamatorios {svg_5}. Se ha encontrado que disminuye las citocinas proinflamatorias y aumenta la producción de la citocina antiinflamatoria IL-10 en macrófagos activados, leucocitos {svg_6}.
Función en la obesidad y las enfermedades metabólicas
Los niveles circulantes más bajos de glicina se han observado constantemente en trastornos metabólicos asociados con obesidad, diabetes tipo 2 (T2DM) y enfermedad hepática grasa no alcohólica (NAFLDs) {svg_7}. Los estudios clínicos sugieren la existencia de efectos beneficiosos inducidos por la suplementación con glicina {svg_8}.
Función en la suplementación con cisteína
Se ha encontrado que la glicina, cuando se suplementa con cisteína (proporcionada como N-acetilcisteína, NAC), corrige la síntesis deteriorada de GSH, mejora las concentraciones intracelulares de GSH y reduce OxS, sin una disminución en las concentraciones de glucosa en sangre en ayunas {svg_9}.
Mecanismo De Acción
Target of Action
The primary targets of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- are glycine receptors (GlyRs) and glycine transporters (GlyTs). GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission in the central nervous system (CNS), while GlyTs are responsible for the reuptake of glycine from the synaptic cleft, thus regulating its availability and concentration .
Mode of Action
This compound interacts with GlyRs by binding to the receptor sites, leading to the opening of chloride channels. This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thereby exerting an inhibitory effect on neurotransmission . Additionally, the compound may inhibit GlyTs, increasing the extracellular concentration of glycine and enhancing its inhibitory effects .
Biochemical Pathways
The activation of GlyRs by this compound affects several biochemical pathways, primarily those involved in neurotransmission and synaptic plasticity. By enhancing inhibitory signaling, it can modulate the activity of various neural circuits, potentially impacting pathways related to pain perception, motor control, and cognitive functions . The inhibition of GlyTs further amplifies these effects by prolonging the presence of glycine in the synaptic cleft .
Pharmacokinetics
The pharmacokinetics of Glycine, N-[1-(2,4-dimethoxyphenyl)-2-[(triphenylmethyl)thio]ethyl]- involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed widely across tissues, including the CNS. Its metabolism may involve hepatic enzymes, leading to various metabolites that are eventually excreted via the kidneys . The bioavailability of the compound is influenced by its solubility and stability in biological fluids .
Propiedades
IUPAC Name |
2-[[1-(2,4-dimethoxyphenyl)-2-tritylsulfanylethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO4S/c1-35-26-18-19-27(29(20-26)36-2)28(32-21-30(33)34)22-37-31(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-20,28,32H,21-22H2,1-2H3,(H,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKXVNULDFPZJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10838018 |
Source


|
| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823829-31-8 |
Source


|
| Record name | N-{1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10838018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
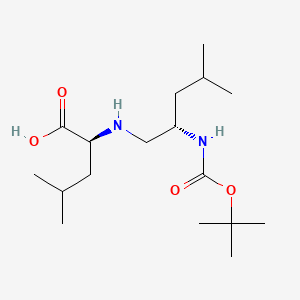
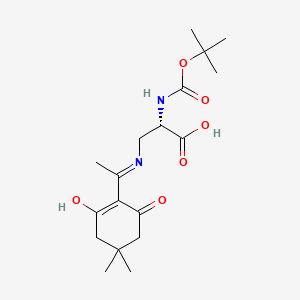

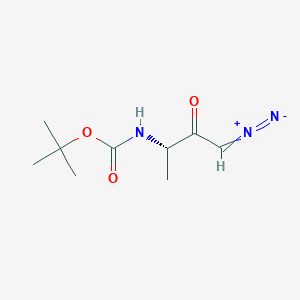
![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)
